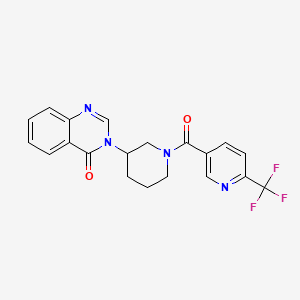
3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as PF-06463922 and belongs to the class of kinase inhibitors.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound is part of the 2-amino-3H-quinazolin-4-one scaffold, found in molecules with significant physiological and pharmaceutical utility. It's synthesized through hydrogenation of its nitro derivative, which is obtained from isatoic anhydride. This process is notable for its potential in the design of various 2-amino-3H-quinazolin-4-ones (Kornylov et al., 2017).
Pharmacological and Biological Activities
Anticancer Properties :
- Some derivatives, specifically 5-amino-1-aryl-1H-1,2,3-triazoles and 3H-[1,2,3]triazolo[4,5-b]pyridines, have shown selective influence on ovarian cancer OVCAR-4 cells, highlighting their potential as anticancer agents (Pokhodylo et al., 2020).
Antimicrobial Activity :
- A series of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives demonstrated potential antimicrobial activity against various bacterial species, including antibiotic-resistant strains (Babu et al., 2015).
- Quinazoline derivatives have shown significant antifungal and antibacterial activities against various strains, including Aspergillus flavus and Pseudomonas (Kale & Durgade, 2017).
Anti-Tuberculosis Potential :
- The 2,4-diaminoquinazoline class, to which this compound is related, has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. This highlights its potential as a lead candidate in tuberculosis drug discovery (Odingo et al., 2014).
Antihypertensive Effects :
- Piperidine derivatives with a quinazoline ring system have been tested for their antihypertensive activity, demonstrating significant hypotension in animal models (Takai et al., 1986).
Nociceptin Receptor Ligands :
- Spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones were synthesized and evaluated as ligands of the nociceptin receptor, showing partial agonistic activity and potential as antagonists in certain compounds (Mustazza et al., 2006).
Insecticidal Efficacy :
- Novel bis quinazolin-4(3H)-one derivatives have been synthesized and tested for their insecticidal efficacy, adding to the potential utility of this compound in agricultural applications (El-Shahawi et al., 2016).
Propiedades
IUPAC Name |
3-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O2/c21-20(22,23)17-8-7-13(10-24-17)18(28)26-9-3-4-14(11-26)27-12-25-16-6-2-1-5-15(16)19(27)29/h1-2,5-8,10,12,14H,3-4,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIASUKPRLZAIFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN=C(C=C2)C(F)(F)F)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


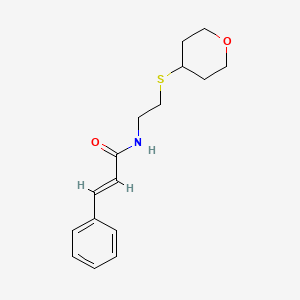
![3'-(3-fluorophenyl)-1-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2761824.png)
![3-(3,5-dichloro-2,4,6-trimethylphenyl)-N-(3-methoxyphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazole-9-carboxamide](/img/structure/B2761825.png)
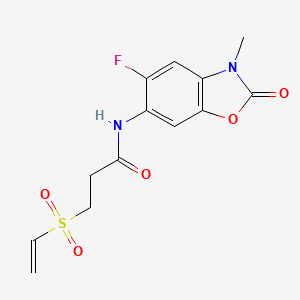
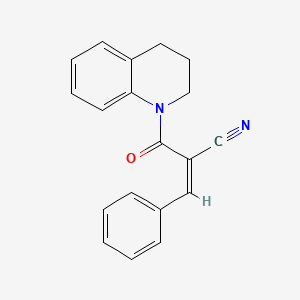
![N-[2-Cyano-1-(3,4-difluorophenoxy)propan-2-yl]prop-2-enamide](/img/structure/B2761832.png)
![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2761833.png)
![2,4-Dimethyl 3-{2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetyl}-1,3-thiazolidine-2,4-dicarboxylate](/img/structure/B2761834.png)
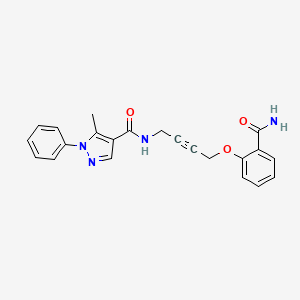
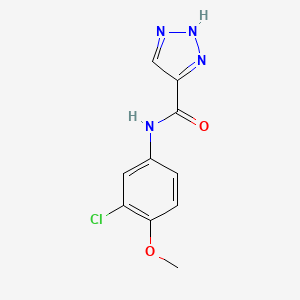
![1-(2,5-dimethylphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2761838.png)
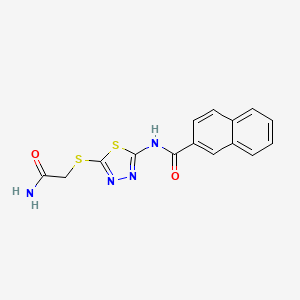
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2761840.png)